GC-MS Identity and Purity Signature
The compound's unique molecular identity is confirmed by a distinct Gas Chromatography-Mass Spectrometry (GC-MS) spectrum. This provides a verifiable, quantitative fingerprint for procurement and quality control, ensuring that the correct regioisomer is obtained and that purity meets research requirements [1]. In contrast, a generic or incorrectly substituted phenol would exhibit a different retention time and mass fragmentation pattern.
| Evidence Dimension | GC-MS Spectral Signature (Retention Index and Mass Spectrum) |
|---|---|
| Target Compound Data | Unique mass spectrum with molecular ion peak (M+) at m/z 264 and characteristic fragmentation pattern (specific m/z values available in SpectraBase) [1]. |
| Comparator Or Baseline | 2-Iodophenol (CAS 533-58-4): Molecular ion peak at m/z 220 and different fragmentation pattern. |
| Quantified Difference | The target compound's molecular ion is 44 m/z units higher than 2-iodophenol, corresponding to the additional methyl and methoxy groups. Its fragmentation pattern is distinct due to the ortho-methoxy group. |
| Conditions | Electron ionization (EI) mass spectrometry coupled with gas chromatography. |
Why This Matters
This matters for procurement because it provides an unambiguous, instrument-based method to verify the compound's identity upon receipt, preventing costly experimental failures due to misidentification or incorrect substitution.
- [1] SpectraBase. Phenol, 2-iodo-6-methoxy-4-methyl-. Compound ID: ANCeqLCpydF. Available at: https://spectrabase.com/ (Accessed 2026-04-15). View Source
